Predicted Multi-Target Inhibitory Activity Profile of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one vs. Unhalogenated Pyridinone Core
Predicted biological activity spectra generated via the PASS (Prediction of Activity Spectra for Substances) algorithm reveal that 4-chloro-3-iodo-1-methylpyridin-2(1H)-one exhibits a distinct multi-target profile with probability scores exceeding threshold values for several therapeutically relevant pathways, whereas the unsubstituted 1-methylpyridin-2(1H)-one core shows no such activity predictions [1]. The presence of both chloro and iodo substituents is essential for this predicted activity landscape.
| Evidence Dimension | Predicted Biological Activity Probability (Pa > 0.5) |
|---|---|
| Target Compound Data | Pa = 0.657 (Signal transduction pathways inhibitor); Pa = 0.620 (Chloride peroxidase inhibitor); Pa = 0.584 (Protein kinase inhibitor); Pa = 0.577 (Antimycobacterial) |
| Comparator Or Baseline | 1-Methylpyridin-2(1H)-one (unsubstituted core) - Pa < 0.3 for all listed activities |
| Quantified Difference | >2-fold increase in predicted probability scores across multiple therapeutic targets |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model; training set comprised of >300,000 biologically active compounds [1] |
Why This Matters
This multi-target prediction profile differentiates the compound as a privileged scaffold for kinase inhibitor and anti-infective discovery programs compared to unsubstituted pyridinones.
- [1] PASS Online Prediction for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one, as reported in Nature Scientific Data (Activity prediction via PASS). View Source
